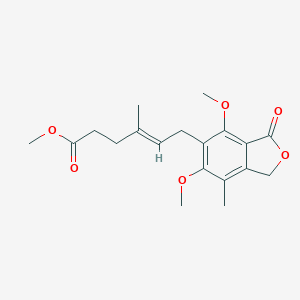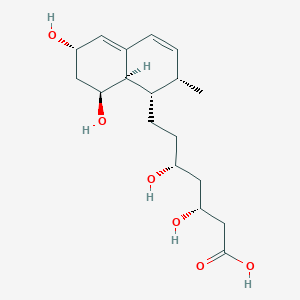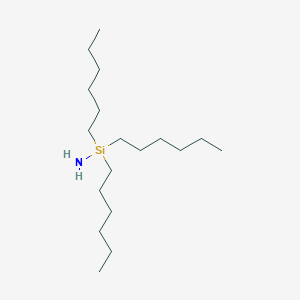
(1H-Pyrrol-2-yl)methanol
Übersicht
Beschreibung
(1H-Pyrrol-2-yl)methanol is an organic compound with the chemical formula C5H7NO. It is a solid substance with a colorless or yellowish crystalline nature . This compound is known for its wide range of applications in drug synthesis, including antibiotics, anticancer drugs, and antiviral drugs .
Wissenschaftliche Forschungsanwendungen
(1H-Pyrrol-2-yl)methanol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological systems and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
Pyrrole-containing compounds are known to have diverse biological activities and can interact with various targets .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some pyrrole derivatives have been found to interact with GABA receptors, enhancing GABA transmission in the brain .
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole derivatives have been reported to exhibit a range of biological activities, including antimicrobial properties .
Biochemische Analyse
Biochemical Properties
It is known that pyrrole derivatives play a vital role in various biochemical reactions . They are part of important biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which are involved in photosynthesis, oxygen transport and storage, and redox cycling reactions .
Cellular Effects
Some pyrrole derivatives have been found to have antiproliferative effects on various types of cells, including human colorectal (HCT116) and ovarian (A2780) carcinoma, as well as lung (A549) and breast adenocarcinoma (MCF7) cell lines .
Molecular Mechanism
It is known that pyrrole derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrole derivatives can have varying effects over time, depending on their stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Pyrrole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Pyrrole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrrole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1H-Pyrrol-2-yl)methanol is typically synthesized by reacting 2-pyrrolidone with methanol under acidic conditions . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (1H-Pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to an aldehyde or carboxylic acid.
Reduction: Reduces the alcohol group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces pyrrole-2-carboxaldehyde or pyrrole-2-carboxylic acid.
Reduction: Produces 2-methylpyrrole.
Substitution: Produces various substituted pyrroles depending on the reagent used
Vergleich Mit ähnlichen Verbindungen
- Pyrrole-2-carboxaldehyde
- Pyrrole-2-carboxylic acid
- 2-Methylpyrrole
Comparison: (1H-Pyrrol-2-yl)methanol is unique due to its hydroxymethyl group, which allows for a variety of chemical modifications and reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .
Eigenschaften
IUPAC Name |
1H-pyrrol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORIJXKQGMTQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1H-pyrrol-2-yl)methanol in the synthesis of complex heterocycles?
A1: this compound serves as a valuable starting material for synthesizing pyrrole-annulated indoles. [] This is particularly relevant because these complex heterocycles are often found in natural products and pharmaceuticals, highlighting the potential of this synthetic approach in medicinal chemistry.
Q2: Can you elaborate on the reaction conditions and catalytic systems employed in the synthesis of pyrrole-annulated indoles using this compound?
A2: A research study successfully synthesized pyrrole-annulated indoles using a reaction between this compound and 2-(phenylethynyl)-1H-indoles. [] This reaction was facilitated by a binary catalyst system consisting of Ph3PAuOTf and a Brønsted acid. The combination of a gold catalyst and a Brønsted acid proved essential for the efficiency and selectivity of the reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)












